molecular formula C9H8I2O B14390451 Benzene, (2,2-diiodo-1-methoxyethenyl)- CAS No. 88131-14-0

Benzene, (2,2-diiodo-1-methoxyethenyl)-

Cat. No.: B14390451
CAS No.: 88131-14-0
M. Wt: 385.97 g/mol
InChI Key: GINQVCYTSCQYSA-UHFFFAOYSA-N
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Description

Benzene, (2,2-diiodo-1-methoxyethenyl)- is a halogenated aromatic compound featuring a benzene ring substituted with a methoxy group (-OCH₃) and a diiodoethenyl moiety (-CH=C(I)₂). This structure combines electron-donating (methoxy) and electron-withdrawing (iodine) substituents, creating unique electronic and steric effects. The diiodo substitution distinguishes it from simpler halogenated or alkoxy-substituted benzenes, impacting its reactivity, stability, and applications in organic synthesis and materials science .

Properties

CAS No.

88131-14-0

Molecular Formula

C9H8I2O

Molecular Weight

385.97 g/mol

IUPAC Name

(2,2-diiodo-1-methoxyethenyl)benzene

InChI

InChI=1S/C9H8I2O/c1-12-8(9(10)11)7-5-3-2-4-6-7/h2-6H,1H3

InChI Key

GINQVCYTSCQYSA-UHFFFAOYSA-N

Canonical SMILES

COC(=C(I)I)C1=CC=CC=C1

Origin of Product

United States

Preparation Methods

The synthesis of Benzene, (2,2-diiodo-1-methoxyethenyl)- typically involves the iodination of a precursor compound. One common method involves the reaction of a methoxyethenylbenzene derivative with iodine in the presence of a suitable catalyst. The reaction conditions often include a solvent such as acetonitrile and a temperature range of 0-25°C. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Benzene, (2,2-diiodo-1-methoxyethenyl)- undergoes various types of chemical reactions, including:

    Substitution Reactions: The iodine atoms can be substituted with other functional groups using reagents such as sodium azide or potassium thiocyanate.

    Oxidation Reactions: The methoxy group can be oxidized to form aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction Reactions: The compound can be reduced to remove the iodine atoms, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Benzene, (2,2-diiodo-1-methoxyethenyl)- has several applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a probe to investigate biological pathways.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which Benzene, (2,2-diiodo-1-methoxyethenyl)- exerts its effects involves the interaction of the iodine atoms with molecular targets. The compound can act as an electrophile, reacting with nucleophiles in various chemical and biological systems. The methoxy group can also participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and specificity.

Comparison with Similar Compounds

Structural and Electronic Comparison with Analogous Benzene Derivatives

Table 1: Comparison of Key Structural and Electronic Features

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Electronic Effects
Benzene, (1-methoxyethenyl)- -CH₂-C(OCH₃)=CH₂ C₉H₁₀O 134.18 Electron-donating (methoxy)
Benzene, (2-methoxyethyl)- -CH₂CH₂OCH₃ C₉H₁₂O 136.19 Moderate electron-donating
Benzene, (2,2-diiodo-1-methoxyethenyl)- -CH=C(I)₂-OCH₃ C₉H₈I₂O 377.97 Electron-withdrawing (iodine) + donating (methoxy) [Inferred]
  • Electronic Effects: The methoxy group donates electrons via resonance, activating the benzene ring toward electrophilic substitution.
  • Steric Considerations: The two iodine atoms increase steric hindrance, which may reduce reaction rates in substitution or addition reactions compared to non-halogenated analogs .

Physicochemical Properties and Reactivity

Table 2: Comparative Physicochemical Data

Property Benzene, (1-methoxyethenyl)- Benzene, (2,2-diiodo-1-methoxyethenyl)- (Inferred)
Boiling Point (°C) ~250–270 (estimated) >300 (high molecular weight)
Solubility in Water Low (hydrophobic) Very low (increased hydrophobicity from iodine)
Hydration Free Energy (ΔΔG) -1.2 kcal/mol (similar derivatives) Likely less favorable due to iodine bulk
  • Reactivity: Electrophilic Substitution: The methoxy group directs incoming electrophiles to ortho/para positions, but iodine’s electron-withdrawing effect may counteract this, leading to mixed selectivity . Reduction: Unlike non-halogenated benzene derivatives, the diiodo group may facilitate reductive dehalogenation under catalytic hydrogenation or Birch reduction conditions, forming intermediates like cyclohexadienes .

Reduction Techniques:

Method Benzene, (2,2-diiodo-1-methoxyethenyl)- (Inferred) Benzene, (1-methoxyethenyl)-
Catalytic Hydrogenation Requires higher H₂ pressure to cleave C-I bonds Mild conditions sufficient
Birch Reduction Forms cyclohexadiene derivatives with iodine loss Yields cyclohexene derivatives

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